

isopropyl isocyanide IR spectroscopy absorption band

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Compound Focus: Isopropyl isocyanide

CAS No.: 598-45-8

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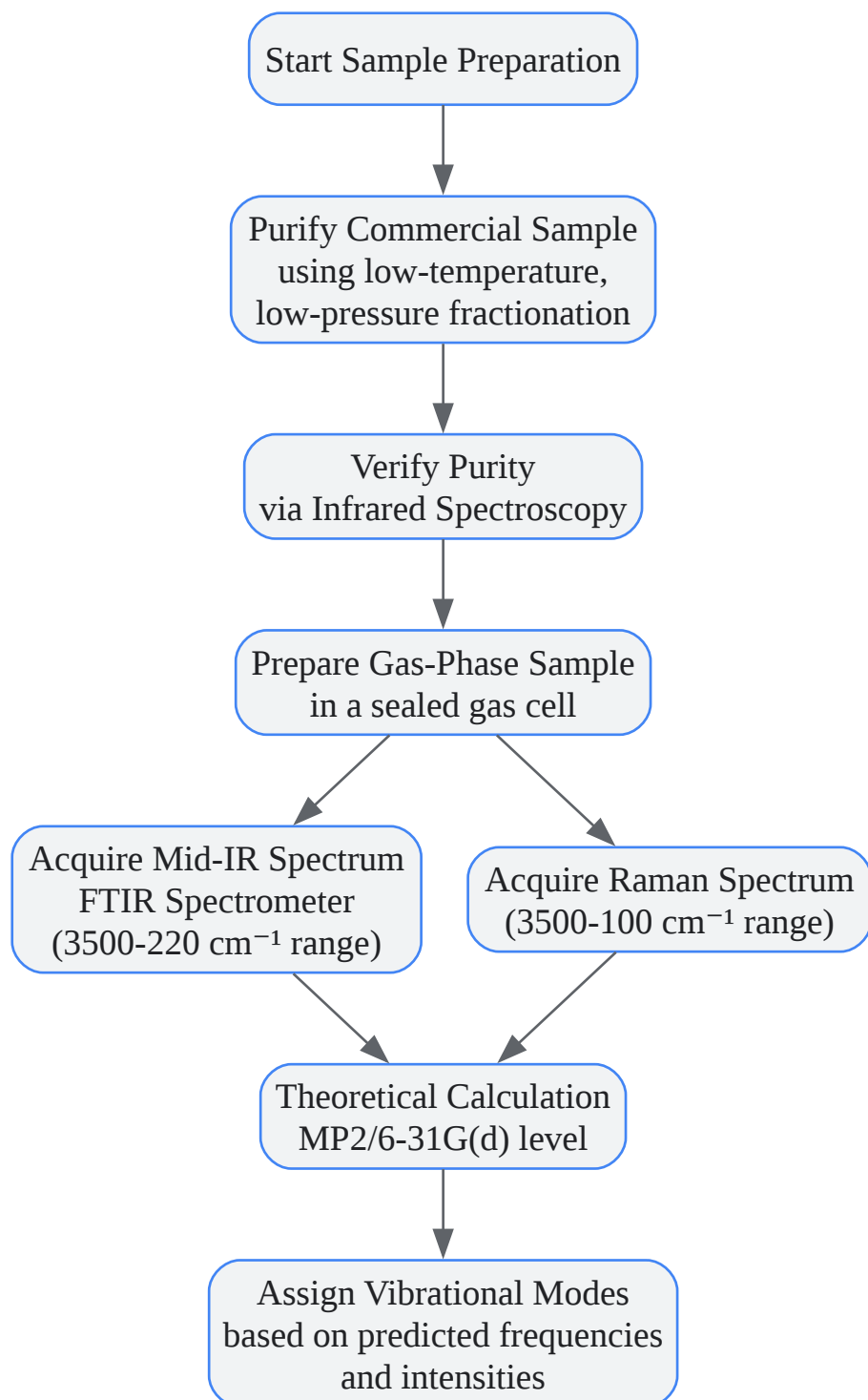
Characteristic IR Absorption Bands

The table below summarizes the key infrared absorption bands for **isopropyl isocyanide** and related alkyl isocyanides.

Compound	Vibration Mode	Absorption Frequency (cm ⁻¹)	Condition/Matrix	Citation
Isopropyl Isocyanide	C≡N Stretch	~2175	Free ligand (gas phase)	[1]
Alkyl Isocyanides (General)	C≡N Stretch	~2175	Free ligand	[1]
Alkyl Isocyanides (General)	C≡N Stretch	~2125 and ~2075	Bound to Sperm Whale Myoglobin	[1]

Experimental Protocol for Gas-Phase IR Spectroscopy

The following methodology, adapted from a detailed study on **isopropyl isocyanide**, outlines the steps to obtain its gas-phase infrared spectrum [2].



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*Experimental and computational workflow for IR analysis of **isopropyl isocyanide***

Sample Preparation

- Begin with a commercially available sample (e.g., purity $\geq 97\%$).
- Purify the sample further using a **low-temperature, low-pressure fractionation column** to remove any volatile impurities [2].
- Verify the final purity by analyzing the infrared spectrum of the purified material [2].

Instrumentation and Data Acquisition

- **Infrared Spectrum:** Acquire the mid-infrared spectrum of the gas using an FTIR spectrometer. A typical setup includes:
 - **Spectral Range:** Record from **3500 to 220 cm^{-1}** [2].
 - **Beamsplitter:** Germanium/Cesium Iodide (Ge/CsI) [2].
 - **Detector:** DTGS (deuterated triglycine sulfate) detector [2].
 - **Resolution:** Collect data at **0.1 cm^{-1} resolution** (as used in related gas-phase isocyanide studies) [3].
- **Raman Spectrum:** Record the Raman spectrum for complementary data, typically in the range of **3500 to 100 cm^{-1}** [2].

Theoretical Calculations and Assignment

- Perform *ab initio* calculations, such as at the **MP2(full)/6-31G(d) level of theory**, to predict harmonic vibrational wavenumbers [2].
- Use the predicted frequencies, intensities, and depolarization ratios to assign the fundamental vibrational modes with high confidence [2].

Environmental Impact on Isocyanide IR Signature

The $\text{C}\equiv\text{N}$ stretching frequency is a sensitive reporter of the ligand's surroundings. When alkyl isocyanides bind to the heme iron in proteins like sperm whale myoglobin, the single $\sim 2175 \text{ cm}^{-1}$ band splits into two distinct bands [1]:

- **$\sim 2125 \text{ cm}^{-1}$:** Assigned to an **"out" conformation**, where the ligand side chain points toward the solvent through an open channel in the protein. This band indicates an apolar environment with less back-bonding to the ligand [1].
- **$\sim 2075 \text{ cm}^{-1}$:** Assigned to an **"in" conformation**, where the ligand is buried inside the protein pocket and accepts a hydrogen bond from a distal histidine residue. This H-bonding and increased back-donation from the metal lower the C-N bond order, resulting in a lower frequency [1].

Methodology and Data Application

The detailed protocol and spectral data can be directly applied in your research. The sensitivity of the C≡N stretch to hydrogen bonding and the local environment makes IR spectroscopy a powerful tool for studying protein-ligand interactions.

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References

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